9,9-Bis(6-bromohexyl)fluorene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

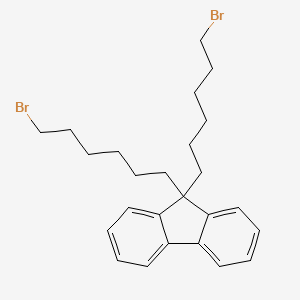

“9,9-Bis(6-bromohexyl)fluorene” is a chemical compound with the molecular formula C25H32Br2 . It has a molecular weight of 492.3 g/mol . The IUPAC name for this compound is this compound .

Synthesis Analysis

The compound can be synthesized using Suzuki cross-coupling polymerization and oxidative coupling polymerization methods . These methods have been reported to yield high yields of the compound .Molecular Structure Analysis

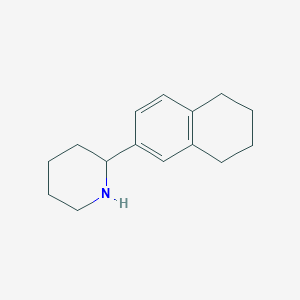

The molecular structure of “this compound” consists of a fluorene core with two 6-bromohexyl groups attached at the 9 and 9’ positions . The compound has a total of 27 heavy atoms .Chemical Reactions Analysis

The compound has been used in the synthesis of blue fluorescent conjugated polymers . These polymers have been used in the detection of nitroexplosive picric acid .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³ . It has a boiling point of 541.4±23.0 °C at 760 mmHg . The compound has a high logP value of 9.5, indicating that it is highly lipophilic .Wissenschaftliche Forschungsanwendungen

1. Sensing Nitroexplosive Picric Acid

9,9-Bis(6-bromohexyl)-2-phenyl-9H-fluorene and 9,9-bis(6-bromohexyl)-9H-fluorene were used to create blue fluorescent conjugated polymers that can detect nitroexplosive picric acid (PA) through fluorescence quenching. These polymers are highly selective, sensitive, and can detect PA in both solution and on solid supports (Tanwar et al., 2019).

2. Label-Free DNA Microarrays

Poly[9,9′-bis(6″-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT), a cationic, water-soluble conjugated polymer, was synthesized from 9,9-bis(6-bromohexyl)fluorene and used in label-free DNA microarrays. This material has a maximum absorbance close to 488 nm, making it suitable for most commercial microarray readers (Liu & Bazan, 2006).

3. Organic Molecule Sensing and Cell Labeling

This compound was used to create bromide-bearing conjugated fluorene copolymers, which were then functionalized with β-cyclodextrin. These copolymers self-assemble into fluorescent nanoparticles, used for sensing organic molecules and labeling cells (Xu et al., 2012).

4. Anti-Cancer Properties

A new fluorene derivative synthesized from this compound exhibited potential anti-cancer properties against human cervical cancer cell lines (Ishak et al., 2019).

5. Light-Emitting Copolymers

This compound was used in the synthesis of amino-functional, blue light-emitting copolymers. These polymers revealed blue light emission, wide optical bandgaps, and remarkable quantum yields, showcasing their potential in optoelectronic applications (Kanelidis et al., 2010).

6. Sensing Metal Ions

Polyfluorenes bearing N1-alkylcytosine, alkylphosphoryl, and alkylammonium side chains were synthesized from this compound. These materials demonstrated sensing abilities for specific metal ions, indicated by changes in their photoluminescence properties (Yamaguchi et al., 2021).

Wirkmechanismus

Target of Action

The primary target of 9,9-Bis(6-bromohexyl)fluorene is nitroexplosive picric acid (PA) . The compound is used as a sensor for PA, displaying a fluorescence quenching response in both solution and solid states .

Mode of Action

This compound interacts with its target through the Inner Filter Effect (IFE) mechanism . This mechanism allows the compound to detect PA by exhibiting blue fluorescence . The compound is highly selective and sensitive towards PA, with high quenching constant values .

Biochemical Pathways

The compound’s ability to recognize and interact with pa suggests it may influence pathways related to nitroexplosive detection and response .

Pharmacokinetics

The compound’s molecular weight is 49233 , and its predicted density is 1.294±0.06 g/cm3 . Its predicted boiling point is 541.4±23.0 °C .

Result of Action

The primary result of this compound’s action is the detection of PA. The compound displays a fluorescence quenching response upon interaction with PA, allowing for its detection . The compound is highly selective and sensitive towards PA, with remarkably low limit of detection (LOD) values .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be handled in a well-ventilated environment to avoid inhalation of any gases or vapors produced . Additionally, the compound should be stored at room temperature, in a sealed and dry condition . These factors can influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

9,9-bis(6-bromohexyl)fluorene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32Br2/c26-19-11-3-1-9-17-25(18-10-2-4-12-20-27)23-15-7-5-13-21(23)22-14-6-8-16-24(22)25/h5-8,13-16H,1-4,9-12,17-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOFABZRPOCKKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCCCBr)CCCCCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the structural significance of 9,9-Bis(6-bromohexyl)fluorene?

A1: this compound serves as a crucial monomer for creating polymers with a fluorene backbone. The two bromine atoms at the end of the hexyl side chains offer versatile reaction sites for further functionalization, enabling the incorporation of various substituents and the fine-tuning of polymer properties. [, , , , , , , ]

Q2: How is this compound typically utilized in polymer synthesis?

A2: The compound commonly undergoes Suzuki coupling reactions, a palladium-catalyzed cross-coupling process, with other aromatic boronic acids or esters. This reaction forms the basis for synthesizing diverse polyfluorene derivatives, which are crucial in developing advanced materials like light-emitting diodes and biosensors. [, , , , , , , ]

Q3: Can you provide examples of how this compound is modified to achieve specific material properties?

A3: Several studies showcase the modification of this compound. For instance, researchers have introduced β-cyclodextrin moieties onto the bromohexyl side chains, enabling the formation of self-assembling fluorescent nanoparticles. [] Another example involves quaternization of the bromine atoms with trimethylamine to produce cationic conjugated polymers, facilitating interactions with DNA for biosensing applications. [, , ]

Q4: What are the typical spectroscopic characteristics used to characterize this compound and its derivatives?

A4: Commonly used techniques include:

- NMR Spectroscopy (¹H and ¹³C): This helps determine the structure, purity, and success of chemical modifications by analyzing the signals from hydrogen and carbon atoms. [, ]

- UV-Vis Spectroscopy: This measures the absorption and transmission of light through the material, providing insights into its electronic structure and potential applications in optoelectronics. [, , , ]

- Fluorescence Spectroscopy: This analyzes the emitted light after excitation, offering information about energy transfer processes and potential for applications like biosensing and imaging. [, , , ]

Q5: Are there computational studies on this compound and its derivatives?

A5: While the provided research focuses mainly on experimental aspects, computational chemistry techniques, such as Density Functional Theory (DFT), can be used to predict and understand the electronic properties, energy levels, and optical behavior of these polymers. This can guide the design of materials with specific functionalities.

Q6: What are the potential environmental concerns related to this compound and its derivatives?

A6: While the provided research doesn't directly address this, it is crucial to consider the potential environmental impact of any synthetic compound. Studies focusing on the biodegradability and ecotoxicological effects of these polymers are essential to ensure responsible development and disposal practices.

Q7: How does the structure of polyfluorene derivatives, synthesized using this compound, relate to their applications?

A7: The structure-property relationship is central to these polymers' function. For example:

- Chain rigidity: A more rigid backbone, achieved by incorporating specific co-monomers, can enhance fluorescence efficiency, making them suitable for light-emitting applications. [, ]

- Side chain functionality: Hydrophilic side chains, like those containing quaternary ammonium groups, increase water solubility, making the polymer suitable for biological applications like biosensing. [, , ]

- Interchain interactions: Controlling the interactions between polymer chains through modifications can influence their self-assembly behavior and resulting material properties. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-bromo-10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2851392.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851394.png)

![(E)-4-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2851396.png)

![6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2851397.png)

![7-(2-fluorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2851409.png)

![Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2851411.png)